
1-(3-Methyl-3-butenyl)-4-methylbenzene
Overview
Description
“1-(3-Methyl-3-butenyl)-4-methylbenzene” is a chemical compound with the molecular formula C11H14 . It is also known by other names such as “1-Pentene, 4-phenyl-” and "4-Phenyl-1-pentene" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h3-6,8-10H,1,7H2,2H3 . This indicates that the molecule consists of a benzene ring with a 3-methyl-3-butenyl group and a methyl group attached to it .
Scientific Research Applications
Chemical Reactions and Synthesis
Chemical Reactions with Benzene Rings : An investigation into the reaction of atomic carbon with benzene rings demonstrated that compounds like tert-butylbenzene undergo transformations to form products such as 3-methyl-3-phenyl-1-butene (Armstrong, Zheng, & Shevlin, 1998).
Hydrocracking of Aromatic Compounds : Research on hydrocracking of polycyclic aromatic compounds, including methylnaphthalenes, revealed the formation of various monocyclic compounds, highlighting a complex process of chemical transformation (Miki & Sugimoto, 1995).
Effective Synthesis : A study demonstrated the effective synthesis of 2-[4-(3-Methyl-2-butenyl)phenyl]propionic acid, achieved through nickel(II) chloride or dichlorobis[η5-cyclopentadienyl]titanium-catalyzed hydromagnesation (Amano et al., 1986).
Analytical and Synthetic Applications
Aryl(dimethyl)gallium Compounds Synthesis : The synthesis and structure of aryl(dimethyl)gallium compounds were studied, showcasing the formation and stability of these compounds, which include derivatives of methylbenzenes (Jutzi et al., 2008).
Palladium-Catalyzed Carbonylative Coupling : Research on the carbonylative coupling of iodobenzene and 2-methyl-3-butyn-2-ol under biphasic conditions revealed the formation of furanones, indicating the compound's role in complex organic syntheses (Kiji et al., 1998).
Novel Formation of Iodobenzene Derivatives : A study reported the formation of iodine-substituted benzenes from specific derivatives, emphasizing the compound's utility in creating complex iodobenzene derivatives (Matsumoto, Takase, & Ogura, 2008).
Mechanism of Action
properties
IUPAC Name |
1-methyl-4-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-10(2)4-7-12-8-5-11(3)6-9-12/h5-6,8-9H,1,4,7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGLZKCYAMSSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341192 | |
| Record name | 1-(3-Methyl-3-butenyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56818-01-0 | |
| Record name | 1-(3-Methyl-3-butenyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



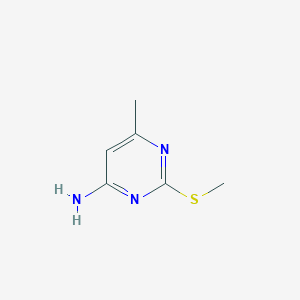
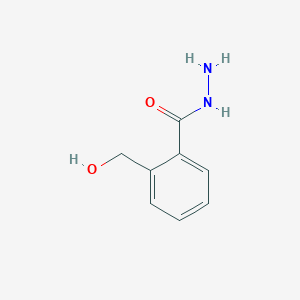
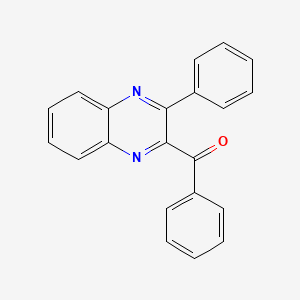
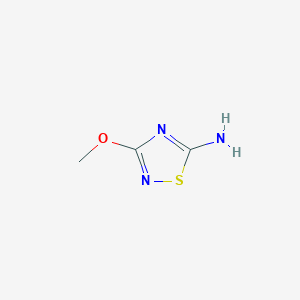
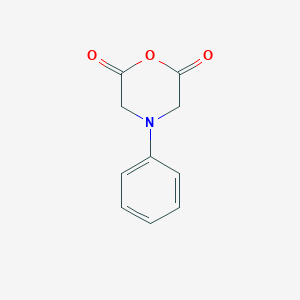

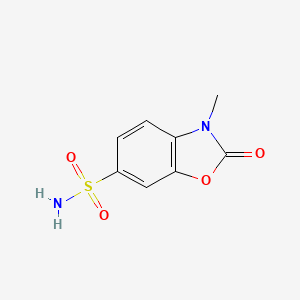
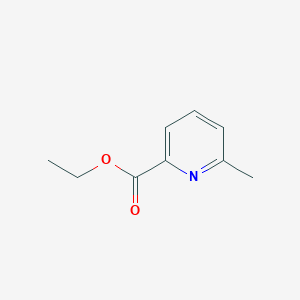
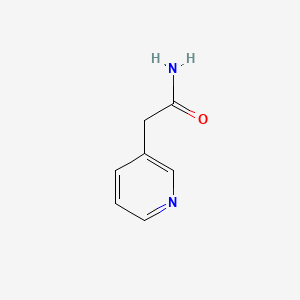

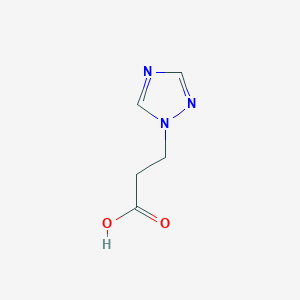

![5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1296723.png)
